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Compound Name: 4-iodo-1H-indazole

Cat. No.: B1326386 Get Quote

The indazole scaffold is a prominent "privileged structure" in medicinal chemistry, forming the

core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] While 4-
iodo-1H-indazole itself is often utilized as a versatile synthetic intermediate for constructing

more complex molecules, its derivatives have demonstrated significant potential in various

therapeutic areas, including oncology, anti-inflammatory, and antimicrobial applications.[1][3][4]

The introduction of an iodine atom at the 4-position of the indazole ring provides a valuable

handle for further chemical modifications, such as cross-coupling reactions, enabling the

development of diverse and potent biologically active agents.[3][5]

This guide provides a comparative overview of the biological activities of various 4-iodo-1H-
indazole derivatives and related substituted indazoles, supported by experimental data from

published research.

Anticancer Activity
Indazole derivatives are extensively investigated for their anticancer properties, with several

compounds acting as kinase inhibitors.[4][6] The substitution pattern on the indazole ring plays

a crucial role in determining the potency and selectivity of these compounds.

Comparative Performance of Indazole Derivatives in
Oncology
The following table summarizes the in vitro antiproliferative activity of selected indazole

derivatives against various cancer cell lines.
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Compound/De
rivative

Target/Cell
Line

Assay Type IC50 Value Reference

Compound 2f

(An indazole

derivative)

4T1 (Breast

Cancer)

Antiproliferative

Assay
0.23–1.15 µM [6][7]

Compound 120

(A 1H-indazole

derivative)

IDO1 Enzyme
Enzymatic

Inhibition Assay
5.3 µM [4]

Compound 35 (A

4,6-substituted-

1H-indazole)

IDO1 Enzyme
Enzymatic

Inhibition Assay
0.74 µM [8]

Compound 35 (A

4,6-substituted-

1H-indazole)

TDO Enzyme
Enzymatic

Inhibition Assay
2.93 µM [8]

Compound 127

(Entrectinib)
ALK Enzyme

Enzyme

Inhibition Assay
12 nM [4]

Compound 109

(A 1H-indazole

derivative)

EGFR T790M

Kinase

Kinase Inhibition

Assay
5.3 nM [4]

Compound 5c (A

3-iodo-1H-

indazole

derivative)

HCT-116 (Colon

Carcinoma)
MTT Assay < 64 µg/mL [9]

Compound 5c (A

3-iodo-1H-

indazole

derivative)

MDA-MB-231

(Breast Cancer)
MTT Assay < 59 µg/mL [9]

Signaling Pathways in Cancer
Studies on active indazole derivatives, such as compound 2f, have shown that they can induce

apoptosis in cancer cells. This process is often mediated through the intrinsic mitochondrial
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pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved

caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[6][7]
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Caption: Mitochondrial Apoptosis Pathway Induced by an Indazole Derivative.

Anti-inflammatory Activity
Certain indazole derivatives have demonstrated significant anti-inflammatory properties. Their

mechanism of action often involves the inhibition of key inflammatory mediators such as

cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[10][11]
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Comparative Performance of Indazole Derivatives in
Inflammation Models

Compound/Derivati
ve

Target/Assay IC50 Value Reference

Indazole IL-1β Inhibition 120.59 µM [10]

6-Nitroindazole IL-1β Inhibition 100.75 µM [10]

Indazole TNF-α Inhibition 220.11 µM [10]

5-Aminoindazole TNF-α Inhibition 230.19 µM [10]

Antimicrobial Activity
The indazole scaffold has also been explored for developing new antimicrobial agents.

Derivatives have shown activity against various bacterial strains, including resistant

phenotypes.[12]

Comparative Performance of Indazole Derivatives as
Antibacterials
| Compound/Derivative | Target Strain | Assay Type | MIC Value | Reference | | :--- | :--- | :--- | :--

- | | Compound 9 (4-bromo-1H-indazole derivative) | S. pyogenes PS | Broth Microdilution | 4

µg/mL |[12] | | Compound 18 (4-bromo-1H-indazole derivative) | S. aureus ATCC29213 | Broth

Microdilution | - |[12] | | Indole-triazole derivative 3d | S. aureus | Serial Dilution | 6.25 µg/mL |

[13] | | Indole-thiadiazole derivative 2h | S. aureus | Serial Dilution | 6.25 µg/mL |[13] |

Experimental Protocols
Detailed methodologies are crucial for the objective comparison of experimental data. Below

are protocols for key assays used in the biological screening of indazole derivatives.

Anticancer Activity: MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which serves as an indicator of cell viability and

proliferation.
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Cell Seeding: Cancer cells (e.g., 4T1, HCT-116) are seeded into 96-well plates at a density

of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

Compound Treatment: The cells are treated with various concentrations of the indazole

derivatives (e.g., 0.1 to 100 µM) and incubated for a further 24-72 hours. A vehicle control

(e.g., DMSO) is also included.

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate

is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial

dehydrogenases convert the yellow MTT to purple formazan crystals.

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g.,

DMSO) is added to each well to dissolve the formazan crystals.

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate

reader. The percentage of cell growth inhibition is calculated relative to the vehicle control,

and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[9][14]

Anti-inflammatory Activity: Carrageenan-Induced Paw
Edema
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[10]

[11]

Animal Grouping: Rats are divided into several groups: a control group, a standard drug

group (e.g., Indomethacin), and test groups receiving different doses of the indazole

derivatives.

Compound Administration: The test compounds or standard drug are administered orally or

intraperitoneally 1 hour before the induction of inflammation.

Inflammation Induction: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar

region of the right hind paw of each rat.

Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3,

and 4 hours after the carrageenan injection.
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Data Analysis: The percentage of inhibition of edema is calculated for each group relative to

the control group.

General Workflow for Biological Activity Screening
The process of screening new chemical entities like 4-iodo-1H-indazole derivatives for

biological activity typically follows a structured workflow from initial synthesis to in-depth

mechanistic studies.
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Phase 1: Synthesis & Initial Screening
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Caption: General Workflow for Screening 4-Iodo-1H-Indazole Derivatives.
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Structure-Activity Relationship (SAR)
The biological activity of indazole derivatives is highly dependent on the nature and position of

substituents on the indazole ring.[4][15] SAR studies help in understanding how chemical

structure relates to biological function, guiding the design of more potent and selective

compounds.
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Caption: Structure-Activity Relationship (SAR) for 1H-Indazole Derivatives.

For instance, studies on IDO1 inhibitors revealed that substituent groups at both the 4-position

and 6-position of the 1H-indazole scaffold largely affect the inhibitory activity.[15] This highlights

the importance of systematic modification at these positions to optimize the biological profile of

new derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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